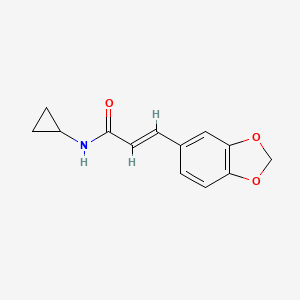

![molecular formula C17H17N3O B2841219 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide CAS No. 303991-77-7](/img/structure/B2841219.png)

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

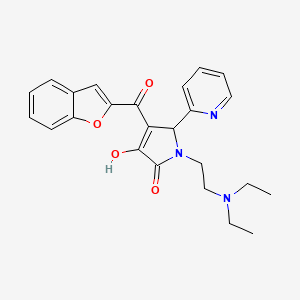

“N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide” is a compound with a molecular weight of 279.34 . It is a benzimidazole derivative, which is a class of organic compounds known for their wide range of bioactive properties .

Synthesis Analysis

The compound was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .Molecular Structure Analysis

The compound crystallizes in a triclinic crystal system with space group P-1 and having the unit cell parameters of a = 10.2350 (5) Ǻ, b = 14.7494 (7) Ǻ, c = 24.2813 (11) Ǻ, α = 79.084 (4) °, β = 83.927 (4) °, γ = 80.039 (4) °, V = 3534.8 (3) Å 3 and Z = 12 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .It is typically stored at room temperature . More detailed physical and chemical properties are not available in the current resources.

科学的研究の応用

Synthesis and Electrophysiological Activity

Research on similar structures has shown their potential in the synthesis and investigation of cardiac electrophysiological activities. For example, N-substituted imidazolylbenzamides have been synthesized and evaluated for their electrophysiological activity, highlighting their relevance as class III agents in cardiac arrhythmias treatment (Morgan et al., 1990).

Catalyst in Multicomponent Reactions

Another area of application involves the use of palladium iodide catalyzed oxidative carbonylation conditions. Research has explored the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives from alkynylbenzamides, demonstrating the compound's versatility in organic synthesis and the potential for creating complex molecular structures (Mancuso et al., 2014).

Metal-Catalyzed C-H Bond Functionalization

Compounds with similar moieties have been explored for their potential in metal-catalyzed C-H bond functionalization reactions. The presence of specific directing groups within these molecules facilitates selective activation and modification of C-H bonds, a key strategy in the development of new synthetic pathways for complex molecules (Al Mamari et al., 2019; Al Mamari et al., 2019).

Anticancer Agent Development

The structural framework of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide and its derivatives have been investigated for potential anticancer applications. For instance, the discovery of kinesin spindle protein (KSP) inhibitors with excellent biochemical potency highlights the compound's significance in the development of new therapeutic agents for cancer treatment (Theoclitou et al., 2011).

Advanced Material Synthesis

Furthermore, such compounds are pivotal in the synthesis and characterization of novel materials, such as aromatic polyimides, which exhibit desirable properties like solubility in organic solvents and thermal stability, making them suitable for high-performance applications (Butt et al., 2005).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as benzothiazole and imidazole derivatives, have been known to interact with a wide range of targets, including enzymes, receptors, and proteins involved in various biological processes .

Mode of Action

Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in antimicrobial, antitumor, anti-inflammatory, and antidiabetic activities .

Pharmacokinetics

Similar compounds have been shown to have favorable pharmacokinetic profiles, suggesting that this compound may also exhibit good bioavailability .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antidiabetic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-5-4-6-13(11-12)17(21)18-10-9-16-19-14-7-2-3-8-15(14)20-16/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKDMJNWYYYARY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2841137.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2841141.png)

![3,3'-Dimethyl-1-(4-pheny-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2841142.png)

![3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine](/img/structure/B2841145.png)

![3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2841148.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2841149.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2841150.png)

![Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2841156.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2841158.png)